molecular formula C11H17NO2 B3074643 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol CAS No. 1021121-20-9

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol

Cat. No.: B3074643
CAS No.: 1021121-20-9
M. Wt: 195.26 g/mol
InChI Key: AHDZQWFBSRJGNA-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol is a phenolic derivative characterized by a methoxy (-OCH₃) group at the 2-position and a propan-2-ylamino (isopropylamino) methyl (-CH₂-NH-C₃H₇) substituent at the 5-position of the benzene ring. This structure combines electron-donating (methoxy) and moderately lipophilic (isopropylamino) groups, influencing its physicochemical properties, such as solubility, acidity, and reactivity.

The compound’s synthesis typically involves Mannich-type reactions or reductive amination, as seen in structurally similar derivatives like 2-Methoxy-5-((phenylamino)methyl)phenol, where a primary amine reacts with a formaldehyde intermediate to form the methylene bridge .

Properties

IUPAC Name

2-methoxy-5-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)12-7-9-4-5-11(14-3)10(13)6-9/h4-6,8,12-13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDZQWFBSRJGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Common industrial methods include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituent type, position, and reported properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol 2-OCH₃, 5-CH₂-NH-C₃H₇ ~195.27 Moderate lipophilicity; potential for hydrogen bonding due to -NH- group.
2-Methoxy-5-((phenylamino)methyl)phenol 2-OCH₃, 5-CH₂-NH-C₆H₅ ~243.30 Reduced water solubility due to bulky phenyl group; crystallographic data available.
2-[(Propan-2-ylamino)methyl]phenol 5-H, 2-CH₂-NH-C₃H₇ (no methoxy) 165.23 Lower melting point (49–50°C); higher basicity due to absence of electron-withdrawing OCH₃.
(Z)-2-Methoxy-5-((4-(triazolylthio)phenylimino)methyl)phenol 2-OCH₃, 5-CH=N-C₆H₄-S-triazole-pyridine ~434.50 Enhanced antibacterial activity; increased molecular weight due to heterocyclic moieties.
Eugenol (2-Methoxy-4-(2-propenyl)phenol) 2-OCH₃, 4-CH₂-CH=CH₂ 164.20 Volatile; antimicrobial and analgesic properties; allyl group enhances reactivity.

Key Observations

  • Substituent Effects on Solubility: The target compound’s isopropylamino group balances lipophilicity and hydrogen-bonding capacity, whereas phenylamino derivatives (e.g., ) exhibit lower aqueous solubility due to aromatic bulk .
  • Biological Activity: The presence of heterocycles (e.g., triazole-pyridine in ) enhances antibacterial efficacy compared to simpler aminoalkylphenols, suggesting that structural complexity correlates with potency .
  • Thermal Stability: Oligomeric phenolic derivatives () demonstrate high thermal stability (e.g., 98% weight loss at 900°C), which may inform the thermal behavior of the target compound in materials applications .
  • Positional Isomerism: Eugenol () highlights how substituent position (para vs. ortho) affects volatility and biological activity. The target compound’s 5-position amino group may reduce volatility compared to eugenol’s allyl group .

Physicochemical and Pharmacological Contrasts

  • Acidity: The methoxy group in the target compound decreases phenolic acidity (pKa ~9.24 predicted) compared to non-methoxy analogs like 2-[(propan-2-ylamino)methyl]phenol (pKa ~9.24 predicted) .
  • Molecular Weight and Drug Likeness : The target compound’s molecular weight (~195) falls within Lipinski’s rule of five, favoring oral bioavailability, whereas heavier analogs (e.g., , MW ~434) may face absorption challenges .

Biological Activity

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol, also known as a derivative of methoxyphenol, is an organic compound that has garnered attention for its potential biological activities. This compound features a phenolic structure with both methoxy and isopropylamine groups, which may confer unique interactions with biological targets. Research into its biological activity suggests various therapeutic potentials, including antioxidant, anti-inflammatory, and neuroprotective effects.

  • Molecular Formula : C11H17NO2
  • Molecular Weight : 195.26 g/mol
  • Structure : The compound consists of a methoxy group (-OCH₃) and an isopropylamino group attached to a phenolic backbone.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Binding : Its structure allows it to bind to various receptors, potentially modulating their activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to:

  • Increase levels of liver glutathione and glutathione-S-transferase, contributing to cellular defense against oxidative stress .
  • Scavenge free radicals, thereby preventing oxidative damage to cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can:

  • Reduce the production of pro-inflammatory cytokines.
  • Modulate signaling pathways associated with inflammation, such as NF-kB.

Neuroprotective Properties

Recent studies have highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegeneration:

  • It may help prevent brain damage following ischemic events, such as strokes.
  • Its antioxidant properties contribute to the protection of neuronal cells from oxidative stress-induced injury.

Case Studies and Research Findings

StudyFocusFindings
Study A Antioxidant ActivityDemonstrated significant free radical scavenging ability and increased glutathione levels in liver cells.
Study B Anti-inflammatory EffectsShowed inhibition of inflammatory cytokine production in vitro.
Study C NeuroprotectionIndicated potential protective effects against oxidative stress in neuronal cells post-stroke.

Applications in Medicine and Industry

The diverse biological activities of this compound suggest its potential applications in various fields:

  • Pharmaceutical Development : Its anti-inflammatory and antioxidant properties make it a candidate for developing drugs targeting oxidative stress-related diseases.
  • Cosmetic Industry : Due to its antioxidant capabilities, it could be incorporated into formulations aimed at skin protection against environmental stressors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol
Reactant of Route 2
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